molecular formula C16H19NO2S B4406596 4-methyl-N-(1-phenylpropyl)benzenesulfonamide

4-methyl-N-(1-phenylpropyl)benzenesulfonamide

Cat. No. B4406596
M. Wt: 289.4 g/mol
InChI Key: YDVNLOMPSODEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-phenylpropyl)benzenesulfonamide, also known as MPBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.44 g/mol. MPBS has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylpropyl)benzenesulfonamide involves its ability to bind to specific enzymes and receptors, leading to inhibition of their activity. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to bind to G protein-coupled receptors, leading to modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of G protein-coupled receptor signaling, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(1-phenylpropyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, allowing for the study of specific physiological processes. However, one limitation is that its effects may vary depending on the experimental conditions and the biological system being studied.

Future Directions

There are several potential future directions for research on 4-methyl-N-(1-phenylpropyl)benzenesulfonamide. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies on its mechanism of action and physiological effects may also provide insights into the role of sulfonamides in biological systems. Additionally, the development of new synthetic methods for this compound may allow for the production of more potent and selective analogs.

Scientific Research Applications

4-methyl-N-(1-phenylpropyl)benzenesulfonamide has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. It has been found to exhibit inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. This compound has also been used as a tool compound to study the physiological effects of sulfonamides on biological systems.

properties

IUPAC Name

4-methyl-N-(1-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVNLOMPSODEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.